

# An In-depth Technical Guide to 2-(4-Fluorophenyl)acetic Acid

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

The chemical formula  $C_8H_7FO_2$  encompasses a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on a core, well-documented isomer: 2-(4-fluorophenyl)acetic acid. This compound is a significant building block in organic synthesis and a key intermediate in the pharmaceutical industry, particularly in the development of anti-inflammatory agents and fluorinated anesthetics.<sup>[1][2]</sup> This document provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, synthesis protocols, and known biological relevance, structured to be a vital resource for professionals in chemical and pharmaceutical research.

## Introduction

2-(4-Fluorophenyl)acetic acid, also known as p-fluorophenylacetic acid, is an aromatic carboxylic acid.<sup>[1]</sup> The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, acidity, and biological activity compared to its non-halogenated analog, phenylacetic acid.<sup>[3]</sup> Its utility as a precursor in the synthesis of pharmacologically active compounds makes it a molecule of high interest.<sup>[1][4]</sup> This guide aims to consolidate key technical data and experimental methodologies related to 2-(4-fluorophenyl)acetic acid.

## Chemical and Physical Properties

2-(4-Fluorophenyl)acetic acid is a white to off-white crystalline solid at room temperature, often appearing as shiny flakes or powder.<sup>[1][3]</sup> It is relatively stable under standard conditions.<sup>[1]</sup> While sparingly soluble in water, it shows moderate solubility in polar organic solvents like ethanol and methanol.<sup>[1][5]</sup>

Table 1: Chemical Identifiers and Properties of 2-(4-Fluorophenyl)acetic Acid

Identifier/Property	Value	Reference
IUPAC Name	2-(4-fluorophenyl)acetic acid	<sup>[6][7]</sup>
CAS Number	405-50-5	<sup>[3][6]</sup>
Molecular Formula	C8H7FO2	<sup>[6][7]</sup>
Molecular Weight	154.14 g/mol	<sup>[7]</sup>
Appearance	White to off-white crystalline powder or flakes	<sup>[1][3]</sup>
Melting Point	81-83 °C	<sup>[5][8]</sup>
Boiling Point	164 °C at 2.25 torr	<sup>[5][8]</sup>
pKa	4.25 at 25 °C	<sup>[3][5]</sup>
Solubility	Insoluble in water; soluble in ethanol, methanol, DMSO	<sup>[1][2][5]</sup>
InChI Key	MGKPFALCNDRSQD-UHFFFAOYSA-N	<sup>[6][7]</sup>
SMILES	<chem>C1=CC(=CC=C1CC(=O)O)F</chem>	<sup>[7][9]</sup>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-fluorophenyl)acetic acid. Below is a summary of typical spectroscopic data.

Table 2: Spectroscopic Data for 2-(4-Fluorophenyl)acetic Acid

Technique	Key Features and Observations
$^1\text{H}$ NMR (300 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm): 10.1 (bs, 1H, -COOH), 7.24 (t, 2H, Ar-H), 7.02 (t, 2H, Ar-H), 3.63 (s, 2H, -CH <sub>2</sub> -)
$^{13}\text{C}$ NMR	Data for related esters suggest characteristic shifts for the aromatic carbons and the carboxylic acid group. <a href="#">[10]</a>
$^{19}\text{F}$ NMR	The fluorine substituent provides a distinct signal, making $^{19}\text{F}$ NMR a useful tool for characterization. <a href="#">[11]</a>
IR (KBr Pellet)	Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are expected.
Mass Spectrometry (GC-MS)	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. <a href="#">[12]</a>

## Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as methyl 4-fluorophenylacetate.[\[13\]](#)

Experimental Protocol: Hydrolysis of Methyl 4-fluorophenylacetate[\[13\]](#)

- **Reaction Setup:** To 0.3 g of methyl 4-fluorophenylacetate, add 10 mL of water and 0.8 mL of a 30% sodium hydroxide solution.
- **Heating:** Stir the mixture at 60 °C for one hour. Monitor the reaction progress by a suitable method (e.g., TLC).
- **Acidification:** Once the conversion is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.
- **Isolation:** Isolate the resulting white solid product by filtration.

For high-purity requirements, 2-(4-fluorophenyl)acetic acid can be purified by crystallization from heptane or by high-vacuum distillation.[5]

Isomers of fluorophenylacetic acid can be separated and quantified using reverse-phase HPLC.[14]

HPLC Protocol:[14]

- Column: Primesep SB reverse-phase column (250 mm length, 4.6 mm diameter, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with either formic acid or acetic acid.
- Detection: UV detection at 264 nm.
- Compatibility: This method is compatible with Mass Spectrometry (MS) detection.

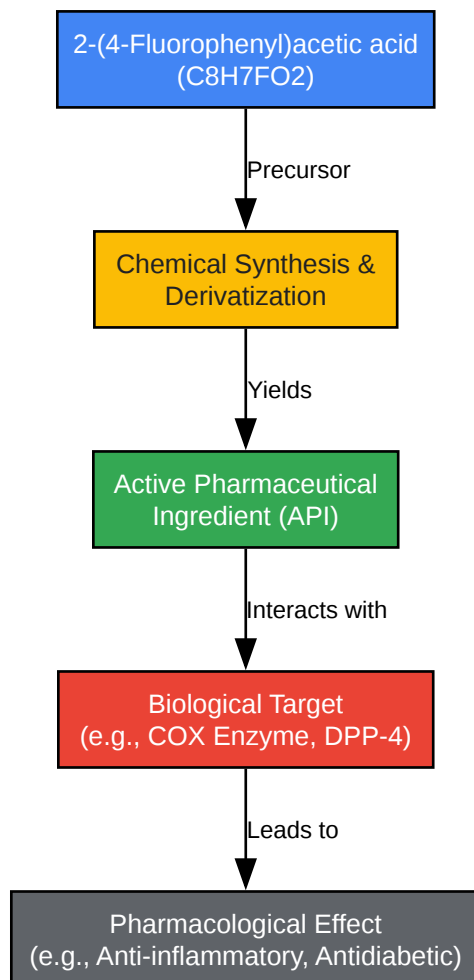
## Biological Significance and Signaling

2-(4-Fluorophenyl)acetic acid and its derivatives are of significant interest in drug development. They serve as key intermediates for various pharmacologically active compounds, including anti-inflammatory drugs and inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which are used in the treatment of type 2 diabetes.[1][4]

While direct and detailed signaling pathways for 2-(4-fluorophenyl)acetic acid itself are not extensively documented in the public domain, its role as a precursor allows us to infer its involvement in the broader context of the drugs it helps create. For instance, its derivatives are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs).

The logical workflow for its application in drug discovery can be visualized as follows:

## Logical Workflow: From Precursor to Therapeutic Application



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Caption: Logical workflow from precursor to therapeutic effect.

## Conclusion

2-(4-fluorophenyl)acetic acid is a versatile and important chemical compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its well-defined properties and established synthetic routes make it a reliable building block for the development of novel molecules. This guide provides a foundational repository of technical information to support researchers and scientists in their work with this key chemical intermediate.

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